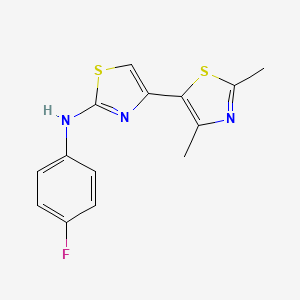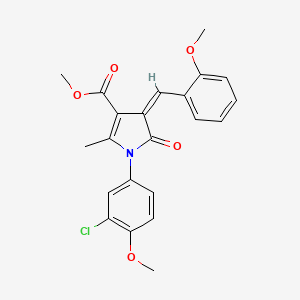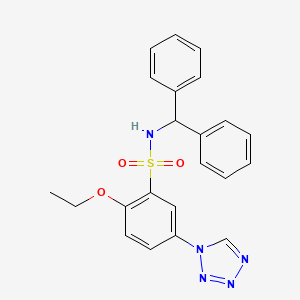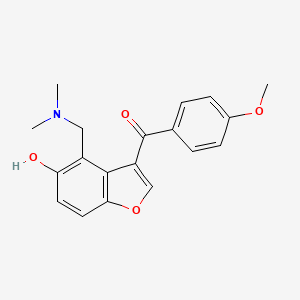
(4-Dimethylaminomethyl-5-hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where primary amines are alkylated, and nitriles or amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(DIMETHYLAMINO)METHYL]-2,6-DIISOPROPYLPHENOL: Another compound with a similar dimethylamino group, known for its anesthetic properties.
4-[(DIMETHYLAMINO)METHYL]-N,N-DIMETHYLANILINE: Used in the synthesis of dyes and other organic compounds.
Uniqueness
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL is unique due to its benzofuran core, which imparts distinct biological activities and chemical properties. Its methoxybenzoyl group further enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H19NO4/c1-20(2)10-14-16(21)8-9-17-18(14)15(11-24-17)19(22)12-4-6-13(23-3)7-5-12/h4-9,11,21H,10H2,1-3H3 |
InChI Key |
HCVIRQAHQORRAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


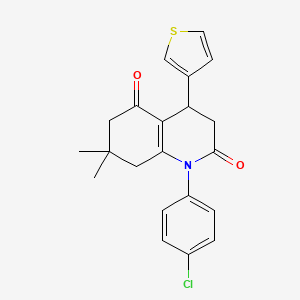
![N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B11497367.png)
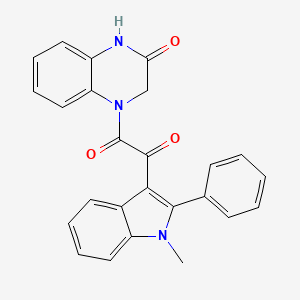
![2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11497378.png)
![Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate](/img/structure/B11497380.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11497390.png)
![5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B11497392.png)
![2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11497393.png)
![methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate](/img/structure/B11497397.png)
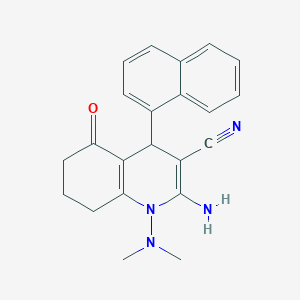
![N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan](/img/structure/B11497401.png)
